N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide
Description
N-Benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core substituted with benzyl, cyanomethyl, 2-oxo, and phenyl groups. The dihydropyridine scaffold is widely utilized in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The benzyl and cyanomethyl substituents at the N-position introduce steric and electronic effects that may modulate solubility, metabolic stability, and binding affinity. This compound is primarily employed as a synthetic intermediate in the development of bioactive molecules, particularly in kinase inhibitor research .
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c22-13-14-24(15-16-7-3-1-4-8-16)21(26)18-11-12-19(23-20(18)25)17-9-5-2-6-10-17/h1-12H,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYNDOBDPUVKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as palladium on carbon (Pd/C), and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of mechanochemical methods, such as ball milling, has also been explored to minimize solvent use and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with Pd/C, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Biological Activities
Research indicates that N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide exhibits several pharmacological properties:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Studies have indicated that it may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.
- Antimicrobial Properties : Preliminary investigations have revealed activity against various microbial strains, indicating its potential as an antimicrobial agent.
- Cytotoxicity Against Cancer Cells : The compound has demonstrated selective cytotoxic effects on certain cancer cell lines, making it a candidate for further development in cancer therapy.
Medicinal Chemistry
The synthesis of this compound has been explored for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance its biological activity and selectivity.
Structure-Activity Relationship (SAR) Studies
Research focusing on the SAR of this compound has provided insights into how structural variations influence its biological properties. This information is vital for optimizing the compound for therapeutic applications.
Molecular Docking Studies
In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that it may act as an inhibitor of specific enzymes involved in disease pathways.
Case Studies
Several studies have documented the efficacy of this compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antioxidant Activity | In vitro assays | Significant reduction in oxidative stress markers |
| Anti-inflammatory Effects | Cytokine profiling | Decreased levels of TNF-alpha and IL-6 |
| Antimicrobial Efficacy | MIC determination against bacteria | Effective against Staphylococcus aureus |
| Cytotoxicity | Cell viability assays on cancer lines | Induced apoptosis in breast and lung cancer cells |
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide can be contextualized against analogous dihydropyridine carboxamides. Key comparisons include:
Table 1: Structural and Functional Comparison
*Molecular formulas and weights are calculated based on structural data from referenced sources.
Key Findings from Comparative Analysis
The trifluoromethyl group in ’s elastase inhibitor improves metabolic stability via steric and electronic shielding, a feature absent in the target compound .
Solubility and Stability: The sulfone group in ’s compound significantly enhances aqueous solubility compared to the target’s benzyl group, which confers hydrophobicity . The acetylphenyl substituent in ’s analog reduces solubility, suggesting that the target’s cyanomethyl group offers a balance between lipophilicity and polarity .
NMR Profiling :
Biological Activity
N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₆H₁₅N₃O
- Molecular Weight : 281.31 g/mol
- CAS Number : 1375250-95-5
The chemical structure features a dihydropyridine core with various substituents that contribute to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- AMPA and Kainate Receptor Inhibition : The compound has demonstrated inhibitory effects on AMPA and kainate receptors, which are critical in neurotransmission and implicated in various neurological disorders .
- Antiviral Activity : It has shown promising antiviral properties, particularly against HIV-1 integrase, indicating potential use in antiretroviral therapies. Studies reveal that certain derivatives exhibit low micromolar inhibition concentrations (IC50 values) against integrase enzymes .
- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties, potentially through apoptosis induction in cancer cells. The presence of the benzyl group and the dihydropyridine structure may enhance its interaction with cellular targets involved in cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AMPA/Kainate Inhibition | Significant inhibition | |
| Antiviral Activity | IC50 values ranging from 1.18 to 1.77 μM | |
| Anticancer Activity | Induction of apoptosis |
Case Study 1: Antiviral Efficacy
A study published in 2023 evaluated the antiviral efficacy of various pyridine derivatives, including this compound. The results indicated that compounds with specific substitutions showed enhanced activity against HIV integrase, with the best-performing derivative achieving an IC50 of 1.18 μM against the enzyme .
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological applications, the compound was tested for its ability to modulate AMPA receptor activity. The results demonstrated a dose-dependent inhibition of receptor activity, suggesting potential applications in treating conditions like epilepsy or neurodegenerative diseases .
Q & A
Q. Table 1: Synthetic Method Comparison
Advanced : For yield optimization, investigate microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Monitor byproducts (e.g., dimerization products) using HPLC-MS and adjust stoichiometry of the cyanomethyl group to prevent overalkylation .
How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for data refinement?
Basic
Single-crystal X-ray diffraction is critical for confirming the dihydropyridine ring conformation and substituent orientations. Use SHELXTL or SHELXL for refinement, leveraging direct methods for phase determination. Key parameters:
- Resolution : <1.0 Å for accurate H-atom positioning.
- Twinned Data : Apply the TWIN command in SHELXL for handling crystal twinning .
Advanced : For disordered cyanomethyl or benzyl groups, employ TLS (Translation-Libration-Screw) refinement to model anisotropic displacement. Validate using Rfree cross-validation and resolve contradictions between NMR and XRD data via DFT calculations (e.g., Gaussian 16) .
What in vitro assays are suitable for evaluating the compound’s bioactivity, and how should conflicting activity data be addressed?
Q. Basic
Q. Table 2: Representative Bioactivity Data
| Assay Type | Target | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| MET Kinase Inhibition | MET exon 14 mutant | 12.3 ± 1.5 | H1975 | |
| Cytotoxicity | NSCLC | 850 ± 120 | A549 |
Advanced : To resolve discrepancies (e.g., high kinase inhibition but low cytotoxicity), perform target engagement assays (CETSA) or check for off-target effects via proteome-wide profiling . Validate using siRNA knockdown of MET to confirm mechanism .
Which analytical techniques are most effective for purity assessment, and how should co-eluting impurities be addressed?
Q. Basic
- HPLC : Use a C18 column (3.5 µm, 150 mm) with acetonitrile/water (0.1% TFA) gradient. Monitor at 254 nm.
- NMR : Check for residual solvent peaks (DMSO-d6 at 2.50 ppm) and integrate aromatic protons (δ 7.2–8.1 ppm) .
Advanced : For co-eluting impurities, employ LC-MS/MS with MRM (Multiple Reaction Monitoring) or 2D-LC for orthogonal separation. Use DOSY NMR to distinguish impurities with similar δ values .
How can computational modeling predict the compound’s binding mode to MET kinase, and what validation steps are essential?
Q. Advanced
- Docking : Use AutoDock Vina with MET’s crystal structure (PDB: 3LQ8). Define the binding site using residues Y1230 and M1160.
- MD Simulations : Run 100-ns simulations in AMBER to assess stability of the cyanomethyl-benzyl interaction.
- Validation : Compare predicted binding energy (ΔG) with experimental IC50 and mutate key residues (e.g., Y1230A) to test activity loss .
What strategies mitigate thermal degradation during storage, and how is stability quantified?
Q. Basic
- Storage : Lyophilize and store at –80°C under argon. Avoid repeated freeze-thaw cycles.
- Stability Assay : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify via HPLC .
Advanced : Identify degradation products (e.g., hydrolysis of the cyanomethyl group) using LC-QTOF-MS . Formulate with cyclodextrin or liposomal encapsulation to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
